2-(3-Methylanilino)anthracene-9,10-dione
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Overview
Description
2-(3-Methylanilino)anthracene-9,10-dione is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthracene-9,10-dione core with a 3-methylanilino substituent, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylanilino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 3-methylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in the synthesis include ethanol and methanol, which facilitate the reaction and help in the purification of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylanilino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The anilino group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties. These derivatives are often used in further chemical synthesis and industrial applications .
Scientific Research Applications
2-(3-Methylanilino)anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylanilino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, resulting in cytotoxic effects. Additionally, the compound can generate reactive oxygen species (ROS), which further contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: The parent compound, which lacks the anilino substituent.
1,4-Diaminoanthraquinone: A similar compound with amino groups at different positions.
Mitoxantrone: A clinically used anthraquinone derivative with potent anticancer activity.
Uniqueness
2-(3-Methylanilino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylanilino group enhances its ability to interact with biological targets and increases its potential for use in various scientific and industrial applications .
Properties
CAS No. |
68469-49-8 |
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Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2/c1-13-5-4-6-14(11-13)22-15-9-10-18-19(12-15)21(24)17-8-3-2-7-16(17)20(18)23/h2-12,22H,1H3 |
InChI Key |
IRXDZGXYHBHUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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